molecular formula C22H17N3O5 B2695669 1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203132-57-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2695669
CAS No.: 1203132-57-3
M. Wt: 403.394
InChI Key: GYQJVNGYRHYYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a benzo[d][1,3]dioxol (methylenedioxyphenyl) group linked via a urea bridge to a dibenzo[b,f][1,4]oxazepin scaffold substituted with an 8-methyl and 11-oxo moiety. The compound’s structural complexity arises from the fused dibenzo-oxazepin core, which introduces conformational rigidity, and the methylenedioxyphenyl group, a common pharmacophore in bioactive molecules. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with medicinal chemistry strategies targeting heterocyclic systems for receptor modulation or enzyme inhibition .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-12-2-5-18-16(8-12)25-21(26)15-9-13(3-6-17(15)30-18)23-22(27)24-14-4-7-19-20(10-14)29-11-28-19/h2-10H,11H2,1H3,(H,25,26)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQJVNGYRHYYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer effects, mechanisms of action, and safety profiles.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a dibenzo[b,f][1,4]oxazepine framework. The unique arrangement of these components contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxol-5-yl group have shown promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo...)HepG22.38
1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo...)HCT1161.54
1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo...)MCF74.52

These values indicate that the compound exhibits stronger cytotoxicity than the standard drug doxorubicin across multiple cancer types.

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival in cancer cells .
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that treatment with the compound leads to increased apoptosis in cancer cells. This was further supported by changes in mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound also induces cell cycle arrest in cancer cells, preventing them from proliferating .

Safety Profile

Importantly, the synthesized compounds based on this structure exhibited non-cytotoxic effects on normal cell lines (IC50 > 150 µM), indicating a favorable safety profile for potential therapeutic use . This selectivity is crucial for developing effective cancer treatments with minimal side effects.

Case Studies

In a recent study published in PubMed, researchers synthesized and tested various derivatives of benzo[d][1,3]dioxol compounds against multiple cancer cell lines. The findings revealed that many derivatives not only displayed significant anticancer activity but also maintained low toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several dibenzoheterocycle-containing urea derivatives, particularly those with thiazepine or oxazepine cores. Below is a comparative analysis based on structural analogs and their reported activities:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name/ID Core Structure Substituents/Modifications Heteroatom (X) Biological Activity/Notes
Target Compound Dibenzo[b,f][1,4]oxazepin 8-methyl, 11-oxo, benzo[d][1,3]dioxol-5-yl urea O Unknown activity; hypothesized to target GPCRs or enzymes due to urea/heterocycle motifs
Compound 27 Dibenzo[b,f][1,4]thiazepine 10-ethyl, 11-oxo, benzodioxol-methyl carboxamide S D2 dopamine receptor antagonist (IC50 = 12 nM); sulfur enhances lipophilicity
SR-4995 (Sigma-Aldrich #SML2207) Dibenzo[b,f][1,4]thiazepine 10-methyl, 11-oxo, phenylpropyl urea S Lipolysis modulator via ABHD5 activation; EC50 = 1.2 µM in brown adipocytes
SR-3420 Dibenzo[b,f][1,4]thiazepine 10-methyl, 3,5-bis(trifluoromethyl)phenyl urea S Enhanced lipolysis efficacy (3-fold vs. SR-4995); trifluoromethyl groups improve potency
B9 Dihydropyridine Benzo[d][1,3]dioxol-5-yl, ethyl esters N/A Synthetic intermediate; no reported bioactivity

Key Observations :

Heteroatom Influence: The target compound’s oxazepin core (O) contrasts with thiazepine analogs (S) in Compounds 27, SR-4995, and SR-3420. Thiazepine derivatives (e.g., SR-4995) exhibit metabolic activity, suggesting the oxazepin variant could target similar pathways (e.g., lipid metabolism) but with distinct kinetics .

Substituent Effects :

  • The 8-methyl group on the oxazepin core may sterically hinder interactions compared to 10-ethyl/10-methyl substituents in analogs, affecting receptor binding .
  • Urea Linkage : Common across all compounds, the urea bridge is critical for hydrogen-bonding interactions with targets like ABHD5 or dopamine receptors .

Pharmacophore Diversity: The benzo[d][1,3]dioxol group in the target compound and Compound 27 is associated with enhanced metabolic stability and CNS penetration in other drug candidates .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction yields be optimized?

The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-yl isocyanate derivative with a functionalized dibenzo[b,f][1,4]oxazepin precursor. Key steps include:

  • Urea bond formation : Reacting an aryl isocyanate with an amine-containing dibenzooxazepin intermediate under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .
  • Yield optimization : Design of Experiments (DOE) methodologies, such as factorial designs, can systematically evaluate variables (e.g., temperature, stoichiometry, catalyst loading) to maximize yield while minimizing side reactions .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should be prioritized?

  • 1H/13C NMR : Confirm the presence of urea NH protons (δ ~8–10 ppm) and the methyl group on the dibenzooxazepin moiety (δ ~2.5 ppm). Aromatic protons in the benzodioxole ring (δ ~6.5–7.5 ppm) and carbonyl signals (δ ~170–175 ppm) are critical markers .
  • IR spectroscopy : Urea C=O stretching (~1640–1680 cm⁻¹) and benzodioxole C-O-C asymmetric stretching (~1240–1280 cm⁻¹) .
  • GCMS/EI-HRMS : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical masses. Discrepancies >0.05 Da require re-evaluation of purity or isomer content .

Advanced Research Questions

Q. How can computational chemistry methods predict reactivity and stability under varying experimental conditions?

  • Reaction path modeling : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can simulate intermediates and transition states to identify energetically favorable pathways .
  • Solvent effects : COSMO-RS simulations predict solvation energies to optimize solvent selection for stability and solubility .
  • Degradation studies : Molecular dynamics (MD) simulations assess hydrolytic stability of the urea bond in aqueous or acidic environments .

Q. What strategies resolve discrepancies between theoretical and experimental mass spectrometry data?

  • Isomer identification : GCMS fragmentation patterns may reveal impurities (e.g., 2% isomers in ). Tandem MS (MS/MS) with collision-induced dissociation (CID) differentiates structural variants .
  • High-resolution calibration : Use internal standards (e.g., fluorinated analogs) to correct mass drift in EI-HRMS. Replicate analyses under controlled ionization conditions (e.g., ESI vs. EI) reduce artifacts .

Q. How can AI-driven experimental design improve reaction optimization for this compound?

  • Active learning algorithms : Platforms like ICReDD integrate reaction databases with machine learning to propose optimal conditions (e.g., catalyst screening, solvent ratios) .
  • Real-time feedback : AI tools coupled with robotic labs adjust parameters (e.g., temperature gradients) during synthesis based on intermediate analytical data .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in purity assessments (e.g., GCMS vs. NMR)?

  • Multi-method validation : Combine quantitative NMR (qNMR) with LC-MS to cross-validate purity. For example, reports 100% purity via NMR but 2% impurities via GCMS, suggesting volatile byproducts undetected by NMR .
  • Chromatographic separation : Use preparative HPLC to isolate impurities for structural elucidation, followed by 2D NMR (e.g., HSQC, HMBC) to identify regioisomers or degradation products .

Methodological Tables

Q. Table 1. Key Spectral Markers for Structural Confirmation

TechniqueKey SignalsReference
1H NMRUrea NH (δ 8.2–8.5 ppm), Methyl (δ 2.5 ppm), Aromatic protons (δ 6.5–7.5 ppm)
13C NMRUrea C=O (δ ~170 ppm), Benzodioxole O-C-O (δ ~148 ppm)
IRC=O (1640–1680 cm⁻¹), C-O-C (1240–1280 cm⁻¹)

Q. Table 2. Common Synthetic Challenges and Mitigation Strategies

IssueCauseSolutionReference
Low yieldSide reactions (e.g., hydrolysis)Use anhydrous solvents, inert atmosphere
Isomer formationRegiochemical ambiguityComputational modeling of reaction pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.